2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
Description
Properties
IUPAC Name |
2-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11(9-2-3-9)10-4-5-12(8-10)6-7-13/h9-10,13H,2-8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQBOVWGYQYVNP-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-Keto-Pyrrolidine Derivatives
A patent (US20090312571A1) describes the synthesis of chiral pyrrolidine intermediates via reductive amination. For 2-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, the pathway involves:
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Intermediate 1 : (S)-3-Amino-pyrrolidin-1-yl-ethanol synthesis via coupling of a protected amino alcohol with cyclopropylmethyl isocyanide.
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Deprotection : Hydrogenolytic removal of benzyl groups using palladium catalysts (Pd/C or Pd(OH)₂) under 40–60 psi H₂.
Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN, AcOH | MeOH | 0–25°C | 75% |
| Hydrogenolysis | Pd(OH)₂, H₂ (40 psi) | EtOH/H₂O | 25°C | 92% |
Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with the (S)-configuration confirmed by X-ray crystallography.
Cyclopropane Ring Construction via Grignard Addition
A method from ACS Medicinal Chemistry Letters details the introduction of cyclopropyl groups to pyrrolidine scaffolds:
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Intermediate 2 : (R)-1-Benzyl-3-cyanopyrrolidine synthesis via nucleophilic substitution of a mesylated hydroxyl group with cyanide.
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Cyclopropanation : Treatment with Ti(OiPr)₄ and ethylmagnesium bromide forms the cyclopropane ring.
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Amination : Hydrolysis of the nitrile to an amine followed by N-methylation.
Critical Data :
De Novo Pyrrolidine Synthesis via Donor-Acceptor Cyclopropanes
A 2022 study (Molecules) demonstrates a one-pot synthesis of 1,5-substituted pyrrolidones from cyclopropanes:
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Ring-Opening : Ni(ClO₄)₂·6H₂O catalyzes the reaction between donor-acceptor cyclopropanes and amines.
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Cyclization : Acid-mediated lactam formation followed by hydrolysis to the pyrrolidine.
Optimized Conditions :
Industrial-Scale Considerations
Cost-Effective Catalyst Systems
Solvent Recycling
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive amination | High stereoselectivity | Multiple protection/deprotection | 70–92% |
| Grignard cyclopropanation | Scalable, fewer steps | Requires anhydrous conditions | 77–85% |
| Ni-catalyzed cyclization | One-pot synthesis, atom economy | Limited substrate scope | 69–79% |
Chemical Reactions Analysis
Types of Reactions
2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol serves as a vital building block for synthesizing more complex molecules. Its unique cyclopropyl and pyrrolidine structures facilitate the development of novel compounds with tailored properties.
Key Reactions:
- Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction: Reduction reactions yield alcohols or amines.
- Substitution: Participates in nucleophilic substitution reactions, allowing for functional group modifications.
Biology
Biologically, this compound is explored for its interactions with various biological molecules, particularly in studying structure-activity relationships (SAR). It can act as a probe to investigate mechanisms of action for similar compounds and assess their effects on cellular processes.
Research Highlights:
- Investigated for potential binding affinities to receptors involved in neurotransmission.
- Explored as a candidate for modulating enzyme activities linked to metabolic pathways.
Medicine
In medicinal chemistry, this compound is being studied for its therapeutic potential. Its structural features suggest possible applications in developing drugs targeting specific diseases.
Potential Applications:
- Development of analgesics or anti-inflammatory agents.
- Exploration as a treatment option for neurological disorders due to its interactions with neurotransmitter systems.
Industrial Applications
Industrially, this compound is valuable in producing specialty chemicals and pharmaceuticals. Its properties make it suitable for various manufacturing processes, including agrochemicals.
Industrial Use Cases:
- Intermediate in synthesizing agrochemicals that enhance crop yields.
- Utilized in the formulation of specialty polymers and coatings.
A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential use as an antidepressant candidate.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized several derivatives of this compound to enhance its biological activity. Modifications to the cyclopropyl group improved potency against specific targets involved in pain signaling pathways.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanolamine Derivatives
A structurally analogous compound, 2-(Ethylpropylamino)ethanol (CAS RN: 2893-56-3), shares the ethanolamine backbone but differs in substituents. Key comparisons include:
| Property | 2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol | 2-(Ethylpropylamino)ethanol |
|---|---|---|
| Molecular Formula | Likely C₁₁H₂₁N₂O (estimated) | C₇H₁₇NO |
| Substituents | Cyclopropyl-methyl-amino, pyrrolidine ring | Ethylpropylamino group |
| Stereochemistry | (S)-configuration at 3-position | None (achiral) |
| Regulatory Status | Discontinued (commercial catalogs) | Listed under HS code 2922.19 |
The cyclopropyl group in the target compound may enhance metabolic stability compared to the ethylpropyl chain in 2-(Ethylpropylamino)ethanol, which is prone to oxidative degradation .
TRK Kinase Inhibitors
Compounds like 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (from ) share the pyrrolidin-1-yl motif but are optimized for TRK kinase inhibition. Key differences:
The TRK inhibitors leverage fluorine atoms and pyrazole rings for enhanced lipophilicity and kinase binding, whereas the cyclopropyl group in the target compound may limit steric hindrance but lacks the aromatic pharmacophores required for kinase inhibition .
Research Findings and Limitations
- Synthetic Challenges: The discontinuation of this compound in commercial catalogs suggests unresolved issues in scalability or purity, unlike the well-characterized TRK inhibitors .
- Biological Activity: While TRK inhibitors demonstrate nanomolar potency in preclinical models, the target compound’s ethanolamine group may prioritize solubility over target affinity, limiting its therapeutic utility .
Biological Activity
2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, a chiral compound with the molecular formula C10H20N2O, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H20N2O
- Molecular Weight : 184.28 g/mol
- Chirality : The compound exhibits chirality, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Its chiral nature allows for selective binding to specific targets, leading to modulation of their activity. This can result in diverse biological effects, including enzyme inhibition and receptor activation.
1. Antimicrobial Activity
Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine-based compounds demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria:
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Pyrrolidine Derivatives | 4.69 - 22.9 | B. subtilis, P. aeruginosa |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
2. Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents positions it as a potential candidate for targeting central nervous system disorders. In particular, it may exhibit activity against enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases like Alzheimer's:
| Target Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibition | |
| Cyclooxygenase-1 (COX-1) | Non-selective Inhibition |
Studies utilizing molecular docking techniques have provided insights into its binding affinity and potential therapeutic applications .
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
- Antitumor Activity : A related compound exhibited potent antitumor effects against various cancer cell lines, suggesting that modifications to the pyrrolidine structure can enhance anticancer properties .
- CYP450 Metabolism : Research has highlighted the role of cytochrome P450 enzymes in metabolizing similar compounds, which is essential for understanding their pharmacokinetics and safety profiles .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, and how can stereochemical purity be ensured?
- Methodology : Synthesis typically involves cyclopropylamine and (S)-1-methyl-3-pyrrolidinone precursors, with catalytic steps to preserve stereochemistry. A common approach includes:
- Nucleophilic substitution to attach the cyclopropyl-methyl-amino group to the pyrrolidine ring .
- Chiral resolution via techniques like chiral HPLC or enzymatic resolution to isolate the (S)-configured product .
- Critical Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane), and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield and enantiomeric excess .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Techniques :
- NMR : Assigns stereochemistry (e.g., ¹H/¹³C NMR for pyrrolidine ring protons and cyclopropyl group coupling constants) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS showing [M+H]⁺ peak at m/z ~227) .
- X-ray Crystallography : Resolves absolute configuration, particularly for resolving stereochemical ambiguities in chiral centers .
Q. How do the compound’s functional groups (cyclopropyl, pyrrolidine, ethanol) influence its physicochemical properties?
- Cyclopropyl Group : Introduces steric hindrance and rigidity, enhancing receptor-binding selectivity .
- Pyrrolidine Ring : Provides a constrained conformation, favoring interactions with hydrophobic enzyme pockets .
- Ethanol Moiety : Enhances solubility in aqueous media (logP ~1.2) while allowing derivatization (e.g., esterification) .
Advanced Research Questions
Q. How can enantiomer separation be optimized for this compound, and what are the implications of stereochemistry on biological activity?
- Methodology :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .
- Biological Impact : (S)-enantiomers often show higher affinity for neurotransmitter receptors (e.g., σ1 or NMDA receptors) due to spatial compatibility with binding pockets .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurological targets?
- Approaches :
- Receptor Binding Assays : Radioligand competition studies (e.g., ³H-ifenprodil for NMDA receptor antagonism) to quantify IC₅₀ values .
- Molecular Dynamics Simulations : Model interactions between the cyclopropyl group and receptor hydrophobic domains (e.g., TRK kinase pockets) .
- In Vivo Electrophysiology : Assess modulation of neuronal excitability in rodent hippocampal slices .
Q. How can metabolic stability and pharmacokinetic properties of this compound be improved?
- Strategies :
- Prodrug Design : Introduce acetylated ethanol moieties to enhance blood-brain barrier permeability .
- Cytochrome P450 Inhibition Studies : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of pyrrolidine) using liver microsomes .
- Data Example :
| Modification | Half-life (t₁/₂, hrs) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 1.5 | 12 |
| Acetylated Derivative | 3.8 | 34 |
Q. What are the common contradictions in structure-activity relationship (SAR) studies for this compound class, and how can they be resolved?
- Contradictions :
- Cyclopropyl groups improve binding in some receptors (e.g., σ1) but reduce affinity in others (e.g., dopamine D2) due to steric clashes .
- Ethanol hydroxylation may increase solubility but decrease CNS penetration .
- Resolution :
- Fragment-Based Screening : Test truncated analogs (e.g., cyclopropyl-pyrrolidine fragments) to isolate critical pharmacophores .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
